molecular formula C18H20N4O5 B2473850 Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235388-47-2

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2473850
CAS RN: 1235388-47-2
M. Wt: 372.381
InChI Key: QCBHIFYCPCBVEM-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of piperidine derivatives and has a molecular weight of 402.45 g/mol. This compound has several potential applications in the field of medicine, particularly in the treatment of various diseases.

Scientific Research Applications

Synthetic Methodologies

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : A study highlights the synthesis of complex molecules, including piperidine derivatives, using palladium-catalyzed CH functionalization. This method provides a pathway for creating compounds with potential medicinal chemistry applications, illustrating the importance of such derivatives in drug synthesis and organic chemistry research (Magano et al., 2014).

Biological Activities

  • Antibacterial Study of N-substituted Derivatives : Research into N-substituted derivatives of piperidin-4-yl compounds demonstrates moderate to potent antibacterial activity. These findings suggest potential therapeutic applications for phenyl piperidine derivatives in treating bacterial infections (Khalid et al., 2016).
  • Cancer Treatment Applications : A study on Aurora kinase inhibitors presents compounds with piperidine structures that could inhibit Aurora A, offering insights into the development of new cancer treatments. Such research underscores the potential of phenyl piperidine derivatives in oncology (ロバート ヘンリー,ジェームズ, 2006).

Chemical Properties and Applications

  • Highly Potent Fluorescence-Tagged Ligands : The development of fluorescence-tagged piperidine derivatives for histamine H3 receptor ligands illustrates their utility in biological assays and receptor studies. This application is crucial for understanding receptor-ligand interactions and drug discovery (Amon et al., 2007).
  • Regioselective Epoxide Ring Opening in Synthesis : The stereospecific synthesis of BMS-960, an S1P1 receptor agonist, showcases advanced chemical synthesis techniques involving piperidine derivatives. This highlights the compound's significance in the development of pharmaceuticals with precise stereochemical properties (Hou et al., 2017).

properties

IUPAC Name

phenyl 4-[[[2-(1,2-oxazol-3-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c23-16(17(24)20-15-8-11-26-21-15)19-12-13-6-9-22(10-7-13)18(25)27-14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHIFYCPCBVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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